Pseudouridimycin
Overview
Description
Pseudouridimycin is a natural product that was discovered by screening microbial fermentation extracts for inhibitors of ribonucleic acid polymerase. It is known for its antibacterial properties and its ability to inhibit ribonucleic acid polymerase, making it a promising compound for scientific research and potential therapeutic applications .
Mechanism of Action
Target of Action
Pseudouridimycin primarily targets bacterial RNA polymerase (RNAP), an enzyme responsible for bacterial RNA synthesis . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from DNA.
Mode of Action
This compound inhibits bacterial RNA polymerase through a binding site and mechanism that are different from those of clinically approved RNA polymerase inhibitors of the rifamycin and lipiarmycin classes . This compound functions as a nucleoside-analog inhibitor of bacterial RNA polymerase, meaning that it mimics a nucleoside-triphosphate (NTP), the chemical “building block” that bacterial RNA polymerase uses to synthesize RNA . By occupying the NTP binding site, this compound prevents NTPs from binding, thereby inhibiting the function of the bacterial RNA polymerase .
Biochemical Pathways
The biosynthesis of this compound proceeds through the formation of pseudouridine by the pseudouridine synthase PumJ, with specialized oxidoreductase, aminotransferase, and amide ligases leading to the final compound
Result of Action
The result of this compound’s action is the inhibition of bacterial RNA synthesis, which leads to the death of the bacteria . It has been shown to be effective against a broad spectrum of drug-sensitive and drug-resistant bacteria in a test tube and can cure bacterial infections in mice .
Action Environment
The action of this compound is influenced by the environment within the bacterial cell where the RNA polymerase is located. It is worth noting that this compound was discovered by screening microbial fermentation extracts for RNA polymerase inhibitors , suggesting that it is produced in response to certain environmental conditions within the microbial community.
Biochemical Analysis
Biochemical Properties
Pseudouridimycin functions as a nucleoside-analog inhibitor that competes with uridine triphosphate for occupancy of the RNA polymerase nucleotide addition site . It interacts with bacterial RNA polymerase through a binding site and mechanism distinct from those of clinically approved RNA polymerase inhibitors such as rifamycin and lipiarmycin . The interaction involves the inhibition of nucleotide addition, with high concentrations of uridine triphosphate overcoming the transcription inhibition by this compound . This selective inhibition is crucial for its antibacterial properties, as it targets bacterial RNA polymerase without affecting human RNA polymerase .
Cellular Effects
This compound exerts its effects on bacterial cells by inhibiting RNA synthesis, which is essential for bacterial growth and replication . This inhibition leads to a cessation of bacterial cell division and ultimately cell death. The compound has shown activity against both Gram-positive and Gram-negative bacteria, making it a versatile antibacterial agent . Additionally, this compound’s selective inhibition of bacterial RNA polymerase ensures minimal impact on human cells, reducing potential side effects .
Molecular Mechanism
At the molecular level, this compound binds to the RNA polymerase nucleotide addition site, competing with uridine triphosphate . This binding prevents the incorporation of uridine into the growing RNA chain, effectively halting transcription . The compound’s unique binding interactions and selective inhibition of bacterial RNA polymerase are attributed to differences in the active site residues between bacterial and human RNA polymerases . These differences result in favorable binding interactions with bacterial RNA polymerase and unfavorable interactions with human RNA polymerase, ensuring selective inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over time. Studies have shown that the compound maintains its antibacterial activity with a low rate of resistance emergence . Chemical stability studies revealed that this compound undergoes intramolecular hydroxamate bond scission as a major decomposition pathway in aqueous buffer . Replacement of the hydroxamate bond with a tertiary amide has been explored to improve stability and biological activity .
Dosage Effects in Animal Models
In animal models, this compound has shown efficacy in clearing bacterial infections. For instance, in a mouse Streptococcus pyogenes peritonitis model, this compound demonstrated effective infection clearance with median effective doses of approximately 9 mg/kg upon intravenous administration and 30 mg/kg upon subcutaneous administration . These studies highlight the compound’s potential for in vivo efficacy and tolerability in mammals .
Metabolic Pathways
This compound is involved in metabolic pathways that include the production of free pseudouridine by the dedicated pseudouridine synthase, PumJ . The biosynthesis pathway involves specialized oxidoreductases, aminotransferases, and amide ligases that contribute to the formation of the final compound . These enzymes and cofactors play a crucial role in the metabolic flux and levels of metabolites associated with this compound biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, ensuring its effective delivery to target sites . The selective transport and distribution mechanisms contribute to the compound’s antibacterial efficacy and reduced toxicity .
Subcellular Localization
This compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . These localization mechanisms are essential for the compound’s activity and function, ensuring that it reaches the bacterial RNA polymerase to exert its inhibitory effects . The precise subcellular targeting enhances the compound’s selectivity and minimizes off-target effects .
Preparation Methods
The preparation of pseudouridimycin involves microbial fermentation. The specific strain used for fermentation is typically a type of bacteria that produces the compound naturally. The fermentation process involves growing the bacteria in a nutrient-rich medium, followed by extraction and purification of the compound from the fermentation broth .
Chemical Reactions Analysis
Pseudouridimycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from this compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in this compound with another. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of chemical bonds in this compound by the addition of water.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pseudouridimycin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of ribonucleic acid polymerase inhibition.
Biology: It is used to study the effects of ribonucleic acid polymerase inhibition on bacterial growth and metabolism.
Medicine: It has potential therapeutic applications as an antibacterial agent, particularly against drug-resistant bacterial strains.
Industry: It is used in the development of new antibiotics and other pharmaceutical products.
Comparison with Similar Compounds
Pseudouridimycin is unique in its ability to inhibit ribonucleic acid polymerase. Similar compounds include:
Rifampicin: Another ribonucleic acid polymerase inhibitor, but with a different binding site and mechanism of action.
Streptolydigin: Inhibits ribonucleic acid polymerase by binding to a different site on the enzyme.
Myxopyronin: Inhibits ribonucleic acid polymerase by preventing the formation of the transcription initiation complex.
This compound is unique in its structure and binding mechanism, making it a valuable tool for studying ribonucleic acid polymerase and developing new antibacterial agents .
Properties
IUPAC Name |
(2S)-2-[[2-(diaminomethylideneamino)acetyl]-hydroxyamino]-N-[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methyl]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N8O9/c18-9(26)2-1-7(25(33)10(27)5-22-16(19)20)15(31)21-4-8-11(28)12(29)13(34-8)6-3-23-17(32)24-14(6)30/h3,7-8,11-13,28-29,33H,1-2,4-5H2,(H2,18,26)(H,21,31)(H4,19,20,22)(H2,23,24,30,32)/t7-,8+,11+,12+,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEYHXABZOKKDZ-YFKLLHAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CNC(=O)C(CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CNC(=O)[C@H](CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N8O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566586-52-4 | |
Record name | Pseudouridimycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566586524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.